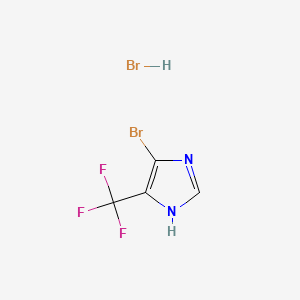

5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide

CAS No.:

Cat. No.: VC18032228

Molecular Formula: C4H3Br2F3N2

Molecular Weight: 295.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3Br2F3N2 |

|---|---|

| Molecular Weight | 295.88 g/mol |

| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |

| Standard InChI | InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H |

| Standard InChI Key | PZFNGUOQNRPRHN-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=C(N1)C(F)(F)F)Br.Br |

Introduction

Structural and Molecular Characteristics

Core Structure and Substituent Effects

The compound features a planar five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Key structural attributes include:

-

Bromine at position 5: Enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic chemistry .

-

Trifluoromethyl (-CF₃) at position 4: Introduces steric bulk and electron-withdrawing effects, improving metabolic stability in bioactive molecules .

-

Hydrobromide salt: Improves solubility in polar solvents compared to the free base, as evidenced by its predicted collision cross-section (CCS) values in adducts like [M+H]⁺ (148.9 Ų) .

Table 1: Predicted Collision Cross-Section (CCS) Data

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.94263 | 148.9 |

| [M+Na]⁺ | 236.92457 | 149.0 |

| [M-H]⁻ | 212.92807 | 143.4 |

Spectroscopic and Computational Data

-

Tautomerism: The imidazole ring exists in two tautomeric forms due to proton migration between N1 and N3, though the 1H configuration dominates in solid-state structures .

Synthetic Methodologies

Direct Halogenation Strategies

A patent by VulcanChem (2024) outlines a two-step synthesis:

-

Bromination: Reaction of 4-(trifluoromethyl)-1H-imidazole with bromine in acetic acid at 60°C yields the monobrominated intermediate.

-

Salt Formation: Treatment with hydrobromic acid (48% w/w) in ethanol precipitates the hydrobromide salt with 81% purity after recrystallization.

Palladium-Catalyzed Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura reactions, as demonstrated in CA2833394C (2025):

-

Coupling with arylboronic acids using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 100°C produces biaryl imidazoles, key intermediates in kinase inhibitor development .

Table 2: Representative Coupling Reactions

| Boronic Acid | Product Yield (%) | Application |

|---|---|---|

| 4-Methoxyphenyl | 73 | Anticancer agents |

| 3,5-Bis(CF₃)phenyl | 68 | Antifungal compounds |

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: 12.7 mg/mL (predicted via LogP = 0.54) .

-

Thermal stability: Decomposes at 237°C (DSC), with no observed melting point due to salt dissociation.

-

Hygroscopicity: Moderate (0.8% weight gain at 75% RH), requiring anhydrous storage.

Spectroscopic Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume